Propionaldehyde diethyl acetal

Description

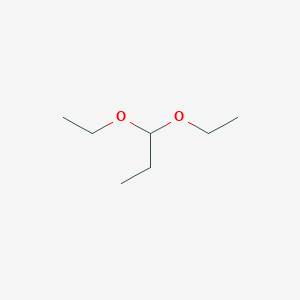

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNMGGKBGCIEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063593 | |

| Record name | Propane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-08-5 | |

| Record name | 1,1-Diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIETHOXYPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Diethoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944H8XF5QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1-diethoxypropane (CAS No: 4744-08-5), also known as propionaldehyde (B47417) diethyl acetal (B89532). This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant workflows and chemical relationships.

Introduction to 1,1-Diethoxypropane

1,1-Diethoxypropane is an organic compound classified as an acetal.[1] Acetals are characterized by two ether groups attached to the same carbon atom and are commonly used as protecting groups for aldehydes in multi-step organic synthesis due to their stability in neutral or basic conditions and sensitivity to acid.[2] It is a colorless liquid with an ethereal, fruity odor and sees application as a flavoring agent and in the fragrance industry.[3][4]

Physicochemical Properties

The fundamental physicochemical data for 1,1-diethoxypropane are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [5][6][7][8] |

| Molecular Weight | 132.20 g/mol | [3][6][7][9] |

| IUPAC Name | 1,1-diethoxypropane | [7] |

| CAS Number | 4744-08-5 | [5][6][7][8] |

| Canonical SMILES | CCC(OCC)OCC | [5][7] |

| InChIKey | MBNMGGKBGCIEGF-UHFFFAOYSA-N | [6][7][8][10] |

| Appearance | Colorless clear liquid (est.) | [4] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Density | 0.823 - 0.841 g/cm³ | [5][6] |

| Boiling Point | 122.8 - 124 °C at 760 mmHg | [4][5][6] |

| Refractive Index | n20/D 1.389 (lit.) | [5] |

| Vapor Pressure | 16.5 mmHg at 25°C | [4][5] |

| Flash Point | 12.8 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [4][11] |

| LogP (Octanol/Water Partition Coefficient) | 1.7 - 1.79550 | [3][5][7] |

Table 3: Molecular and Computational Descriptors

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 5 | [5] |

| Exact Mass | 132.115029749 Da | [5][7] |

| Polar Surface Area | 18.46 Ų | [1] |

| Complexity | 48.9 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1,1-diethoxypropane are crucial for reproducible research. The following protocols outline standard laboratory procedures.

Synthesis of 1,1-Diethoxypropane via Acid-Catalyzed Acetalization

This protocol describes the formation of 1,1-diethoxypropane from propionaldehyde and ethanol (B145695), a standard method for creating acetal protecting groups.[12]

Materials and Reagents:

-

Propionaldehyde

-

Ethanol (absolute, excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Dean-Stark apparatus or a suitable dehydrating agent (e.g., anhydrous calcium chloride)[13]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add propionaldehyde, a 3-fold molar excess of absolute ethanol, and a catalytic amount of an acid catalyst like p-toluenesulfonic acid.[2]

-

Reaction Execution: Heat the mixture to reflux. The water generated as a byproduct of the reaction will be azeotropically removed and collected in the Dean-Stark trap.[12]

-

Monitoring: Continue the reaction until no more water is collected in the trap, which indicates the reaction has reached completion. The progress can also be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[2]

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.[12]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the excess ethanol and extraction solvent.[12]

-

Purification: Purify the crude product by distillation under atmospheric or reduced pressure to obtain pure 1,1-diethoxypropane.[12]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like 1,1-diethoxypropane.[14]

Instrumentation and Reagents:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

GC Column: A non-polar column (e.g., DB-5) is suitable.[8]

-

Carrier Gas: Helium.

-

1,1-Diethoxypropane standard (≥97% purity).

-

Internal Standard (IS): A suitable non-interfering volatile compound (e.g., n-propanol).[14]

-

Solvent: Hexane or Dichloromethane (GC grade).[14]

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by dissolving known amounts of the 1,1-diethoxypropane standard and a fixed concentration of the internal standard in the chosen solvent.

-

Sample Preparation: Dilute the sample containing 1,1-diethoxypropane with the solvent and add the internal standard at the same concentration used for the calibration standards.

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 4 K/min) to a final temperature (e.g., 250°C) and hold.[8]

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

-

Data Acquisition and Analysis:

-

Inject the prepared standards and samples into the GC-MS.

-

Identification: Confirm the identity of 1,1-diethoxypropane by comparing its retention time and mass spectrum with the certified reference standard and matching against a spectral library (e.g., NIST).[14]

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of 1,1-diethoxypropane to the peak area of the internal standard against the concentration of the standards. Determine the concentration in unknown samples from this curve.[14]

-

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of organic molecules.

Procedure:

-

Sample Preparation: Dissolve a small amount of purified 1,1-diethoxypropane in a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.[7]

-

Spectral Interpretation:

-

¹H NMR: The spectrum will show distinct signals for the protons in different chemical environments: the methyl protons of the ethyl groups, the methylene (B1212753) protons of the ethyl groups, the methine proton, the methylene protons of the propyl group, and the terminal methyl protons of the propyl group. The splitting patterns (e.g., triplets, quartets) will correspond to the number of adjacent protons (n+1 rule).

-

¹³C NMR: The spectrum will show separate peaks for each unique carbon atom in the molecule.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to 1,1-diethoxypropane.

Caption: Workflow for the synthesis of 1,1-diethoxypropane.

Caption: Experimental workflow for GC-MS analysis.

Caption: Relationship between structure and key properties.

References

- 1. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. scent.vn [scent.vn]

- 4. propionaldehyde diethyl acetal, 4744-08-5 [thegoodscentscompany.com]

- 5. lookchem.com [lookchem.com]

- 6. 1,1-diethoxypropane [stenutz.eu]

- 7. Propane, 1,1-diethoxy- | C7H16O2 | CID 20858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propane, 1,1-diethoxy- [webbook.nist.gov]

- 9. This compound - 1,1-Diethoxypropane [sigmaaldrich.com]

- 10. Propane, 1,1-diethoxy- [webbook.nist.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. CN113666807A - A kind of preparation method of 1,1-diethoxy propane - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Profile of Propionaldehyde Diethyl Acetal: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for propionaldehyde (B47417) diethyl acetal (B89532) (1,1-diethoxypropane), a key acetal used in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for propionaldehyde diethyl acetal, providing a quick reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet | 1H | -CH(OEt)₂ |

| ~3.6 - 3.4 | Multiplet | 4H | -OCH₂CH₃ |

| ~1.6 | Quintet | 2H | -CH₂CH₃ |

| ~1.2 | Triplet | 6H | -OCH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~101 | -CH(OEt)₂ |

| ~60 | -OCH₂CH₃ |

| ~25 | -CH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| ~8 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~1125 | Strong | C-O stretch (acetal) |

| ~1060 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 103 | High | [M - CH₂CH₃]⁺ |

| 87 | Low | [M - OC₂H₅]⁺ |

| 75 | High | [CH(OC₂H₅)]⁺ |

| 47 | Medium | [C₂H₅O]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-120 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

As this compound is a liquid, a neat sample is used.

-

A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

The liquid sample is introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 20-200.

-

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Propionaldehyde Diethyl Acetal as a Carbonyl Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the strategic use of protecting groups is paramount. Carbonyl functionalities, ubiquitous in bioactive molecules, often require temporary masking to prevent unwanted side reactions with nucleophiles or under basic conditions. Propionaldehyde (B47417) diethyl acetal (B89532), also known as 1,1-diethoxypropane, serves as a reliable and effective protecting group for aldehydes and ketones. Its stability in neutral to basic media, coupled with its facile removal under acidic conditions, makes it a valuable tool in the synthetic chemist's arsenal.[1][2]

This technical guide provides a comprehensive overview of the application of propionaldehyde diethyl acetal as a carbonyl protecting group. It details the underlying chemical principles, experimental protocols for protection and deprotection, and quantitative data to aid in reaction optimization.

Core Principles

The utility of this compound as a protecting group hinges on the reversible nature of acetal formation. The core principle involves the conversion of a reactive carbonyl group into a significantly less reactive acetal, which is essentially an ether and thus stable to a wide range of reagents.[1][2]

2.1 Stability Profile

This compound exhibits a distinct pH-dependent stability profile. It is highly stable under neutral and basic conditions, rendering it inert to common nucleophilic reagents such as Grignard reagents, organolithiums, and hydrides, as well as basic reaction conditions.[1][2] Conversely, it is readily cleaved under acidic conditions, allowing for the regeneration of the parent carbonyl group at the desired stage of a synthetic sequence.[3][4]

2.2 Mechanism of Formation and Cleavage

The formation of this compound from a carbonyl compound and ethanol (B145695) proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[3] The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by ethanol, followed by a series of proton transfer and dehydration steps, leads to the formation of the acetal. To drive the equilibrium towards the acetal, the removal of water is crucial.[3]

The deprotection, or cleavage, of the acetal is the reverse process. It is initiated by the protonation of one of the ether oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent loss of a second molecule of ethanol regenerates the carbonyl compound.[4][5]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided in the table below.[6][7][8]

| Property | Value |

| Chemical Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol [1] |

| CAS Number | 4744-08-5[1] |

| Appearance | Colorless liquid[7] |

| Boiling Point | 122.8 °C (lit.) |

| Density | 0.815 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.389 (lit.) |

| Flash Point | 12 °C (53.6 °F) - closed cup |

| Hazards | Highly flammable liquid and vapor.[6] |

| Safety Precautions | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6] |

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the protection of carbonyl compounds using this compound and its subsequent removal.

4.1 Protection of Carbonyls: General Procedure

This protocol describes a typical acid-catalyzed acetalization of an aldehyde or ketone.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Propionaldehyde

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid (TsOH), sulfuric acid, or a Lewis acid like BF₃·OEt₂)

-

Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add the carbonyl compound (1.0 equiv), a significant excess of ethanol (5-10 equiv), and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equiv of TsOH).

-

Heat the reaction mixture to reflux. The water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carbonyl compound is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the crude this compound derivative.

-

Purify the product by distillation or column chromatography on silica (B1680970) gel if necessary.

4.2 Deprotection of this compound: General Procedure

This protocol outlines the acid-catalyzed hydrolysis of the acetal to regenerate the parent carbonyl compound.[4]

Materials:

-

This compound derivative

-

Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄, or a solution of acetic acid in water)

-

Organic solvent (e.g., acetone, tetrahydrofuran (B95107) (THF), or diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve the this compound derivative in a suitable organic solvent.

-

Add the aqueous acid solution to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC until the starting acetal is consumed.

-

Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude carbonyl compound.

-

Purify the product by distillation, crystallization, or column chromatography on silica gel as required.

Quantitative Data

The efficiency of the protection and deprotection reactions is influenced by the substrate, catalyst, solvent, and temperature. The following tables summarize typical reaction conditions and yields for the formation and cleavage of diethyl acetals, which can be considered representative for reactions involving this compound.

Table 1: Representative Conditions for Carbonyl Protection

| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | p-TsOH (cat.) | Toluene | Reflux | 4 - 8 | >90 |

| Cyclohexanone | H₂SO₄ (cat.) | Ethanol | Reflux | 6 - 12 | >85 |

| Acetophenone | BF₃·OEt₂ (cat.) | Dichloromethane | Room Temp | 12 - 24 | >80 |

| Propanal | Anhydrous HCl | Ethanol | 0 - Room Temp | 2 - 4 | >95 |

Table 2: Representative Conditions for Acetal Deprotection

| Acetal Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde diethyl acetal | 1 M HCl | Acetone/H₂O | Room Temp | 1 - 3 | >95 |

| Cyclohexanone diethyl acetal | Acetic Acid/H₂O | THF | 50 | 4 - 8 | >90 |

| Acetophenone diethyl acetal | p-TsOH (cat.) | Acetone/H₂O | Room Temp | 2 - 6 | >90 |

| 1,1-Diethoxypropane | 1 M H₂SO₄ | THF/H₂O | Room Temp | 0.5 - 2 | >98 |

Visualizations

6.1 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow.

Conclusion

This compound is a valuable and versatile protecting group for carbonyl functionalities in organic synthesis. Its inherent stability under neutral and basic conditions, combined with the ease of its introduction and subsequent removal under acidic conditions, provides chemists with a robust method to temporarily mask the reactivity of aldehydes and ketones. The experimental protocols and representative data presented in this guide offer a solid foundation for the successful application of this compound in complex synthetic endeavors, particularly in the fields of pharmaceutical research and drug development.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 4744-08-5 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. This compound, 4744-08-5 [thegoodscentscompany.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Propane, 1,1-diethoxy- | C7H16O2 | CID 20858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolytic Stability of Propionaldehyde Diethyl Acetal Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of propionaldehyde (B47417) diethyl acetal (B89532) under acidic conditions. Propionaldehyde diethyl acetal is a key functional group in various applications, including as a protective group in organic synthesis and in the design of pH-sensitive drug delivery systems. Understanding its stability and degradation kinetics in acidic environments is crucial for its effective application. This document outlines the mechanism of hydrolysis, presents quantitative kinetic data, and provides detailed experimental protocols for assessing its stability.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in an acidic aqueous environment proceeds via a well-established A-1 mechanism. This is a unimolecular process where the rate-determining step involves the formation of a resonance-stabilized carboxonium ion. The overall reaction is reversible; however, in the presence of excess water, the equilibrium is driven towards the formation of propionaldehyde and ethanol (B145695).

The key steps in the acid-catalyzed hydrolysis are:

-

Protonation: A rapid, reversible protonation of one of the ether oxygen atoms of the acetal by a hydronium ion.

-

Formation of the Carboxonium Ion: The protonated acetal undergoes a slow, rate-determining cleavage of a carbon-oxygen bond to release a molecule of ethanol and form a resonance-stabilized carboxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion, forming a hemiacetal.

-

Deprotonation: A final, rapid deprotonation step yields propionaldehyde and a second molecule of ethanol.

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Quantitative Hydrolytic Stability Data

The rate of hydrolysis of this compound is highly dependent on the pH of the solution. The reaction follows pseudo-first-order kinetics with respect to the acetal concentration under constant pH.[1] The table below summarizes key quantitative data on its hydrolytic stability.

| Parameter | Value | Conditions | Reference |

| Catalytic Efficiency (kcat/KM) | 1.2 x 10³ M⁻¹s⁻¹ | pH 2.5 | [1] |

| Hydrolytic Half-life (t1/2) | 12 hours | pH 1, 25°C | [1] |

| Hydrolytic Half-life (t1/2) | 30 days | pH 7, 25°C | [1] |

Experimental Protocol for Determining Hydrolytic Stability

This section provides a detailed methodology for assessing the hydrolytic stability of this compound. The protocol is based on monitoring the disappearance of the acetal over time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Materials and Reagents

-

This compound (≥98% purity)

-

Deuterated water (D₂O) for NMR studies

-

Buffer solutions (e.g., phosphate (B84403) buffer) to maintain constant pH

-

Strong acid (e.g., HCl or H₂SO₄) for creating acidic conditions[2]

-

Internal standard for quantitative analysis (e.g., 1,4-dioxane (B91453) for NMR)

-

Organic solvent (e.g., acetonitrile-d₃) for solubility if needed[3]

-

NMR tubes

-

Thermostated NMR spectrometer or GC instrument

Experimental Workflow

The following diagram illustrates the general workflow for conducting a hydrolytic stability study.

Caption: General experimental workflow for hydrolytic stability assessment.

Detailed Procedure

-

Preparation of the Reaction Mixture:

-

Prepare a buffer solution of the desired pH (e.g., 0.1 M phosphate buffer in D₂O for NMR studies).

-

Accurately weigh and dissolve this compound in the buffer to a final concentration of approximately 10-20 mM.

-

Add a known concentration of an internal standard that does not react under the experimental conditions (e.g., 1,4-dioxane).

-

Vortex the solution thoroughly to ensure homogeneity.

-

-

Data Acquisition:

-

Transfer the reaction mixture to an NMR tube.

-

Immediately acquire the first NMR spectrum (this will serve as the t=0 time point).

-

Incubate the NMR tube in a thermostated environment (e.g., the NMR spectrometer's probe set to 25°C).

-

Acquire subsequent spectra at regular time intervals. The frequency of data collection will depend on the expected rate of hydrolysis; for faster reactions, more frequent measurements are necessary.

-

-

Data Analysis:

-

For each spectrum, integrate the characteristic peaks of this compound (e.g., the CH proton of the acetal group) and the internal standard.

-

Calculate the concentration of the acetal at each time point relative to its initial concentration using the following equation: [Acetal]t / [Acetal]₀ = (Integral_Acetal_t / Integral_IS_t) / (Integral_Acetal_₀ / Integral_IS_₀)

-

To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the relative acetal concentration (ln([Acetal]t / [Acetal]₀)) against time. The slope of the resulting linear fit will be equal to -k.

-

Calculate the half-life (t₁/₂) of the hydrolysis reaction using the equation: t₁/₂ = 0.693 / k.

-

Conclusion

The hydrolytic stability of this compound is a critical parameter in its various applications. Under acidic conditions, it undergoes a well-understood A-1 hydrolysis mechanism, with the rate being highly pH-dependent. The quantitative data and detailed experimental protocol provided in this guide offer a robust framework for researchers and professionals to accurately assess and predict the behavior of this important functional group in acidic environments. This understanding is essential for the rational design of molecules and materials with tailored pH-sensitive properties.

References

- 1. Buy this compound | 4744-08-5 [smolecule.com]

- 2. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]

- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition Profile of 1,1-Diethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential thermal decomposition of 1,1-diethoxypropane based on general chemical principles of acetal (B89532) and ether chemistry. As of the latest literature review, specific experimental data on the thermal decomposition profile of 1,1-diethoxypropane is not publicly available. The proposed pathways and experimental protocols are therefore hypothetical and intended to serve as a guide for future research.

Introduction

1,1-Diethoxypropane, a simple acetal, finds applications in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in pharmaceutical and chemical manufacturing processes. This guide summarizes the known physicochemical properties of 1,1-diethoxypropane and presents a hypothetical thermal decomposition profile. It also outlines a general experimental workflow for the systematic study of its thermal degradation.

Physicochemical Properties of 1,1-Diethoxypropane

A summary of the key physical and chemical properties of 1,1-diethoxypropane is presented in Table 1. This data is essential for designing and interpreting thermal decomposition experiments.

Table 1: Physicochemical Properties of 1,1-Diethoxypropane

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 4744-08-5 |

| Boiling Point | 136-138 °C |

| Density | 0.833 g/mL at 25 °C |

| Refractive Index | n20/D 1.395 |

| Flash Point | 21 °C (70 °F) |

Proposed Thermal Decomposition Pathways

Based on the established chemistry of acetals and ethers, two primary pathways are proposed for the thermal decomposition of 1,1-diethoxypropane: a molecular rearrangement (retro-ene reaction) and a radical-mediated fragmentation.

Pathway A: Concerted Molecular Rearrangement

In the absence of radical initiators, 1,1-diethoxypropane may undergo a concerted, six-membered ring transition state to yield ethyl vinyl ether and ethanol. This pathway is analogous to the pyrolysis of other ethers.

Pathway B: Radical-Mediated Fragmentation

At higher temperatures or in the presence of radical initiators, homolytic cleavage of the C-O bonds is anticipated. This would lead to the formation of various radical species that can subsequently undergo further reactions such as hydrogen abstraction, recombination, and disproportionation to yield a complex mixture of products, including ethane, acetaldehyde, and diethyl ether.

The proposed decomposition pathways are illustrated in the following diagram:

Caption: Hypothetical decomposition of 1,1-diethoxypropane.

Recommended Experimental Protocol for a Thermal Decomposition Study

To elucidate the actual thermal decomposition profile of 1,1-diethoxypropane, a multi-technique approach is recommended. The following experimental workflow provides a comprehensive strategy for characterizing the decomposition process and identifying the resulting products.

Experimental Workflow

The proposed workflow involves a combination of thermal analysis and chemical analysis techniques to gain a complete picture of the decomposition process.

Caption: A typical workflow for thermal decomposition studies.

Detailed Methodologies

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Protocol: A small sample (5-10 mg) of 1,1-diethoxypropane is heated in a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored.

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition (endothermic or exothermic).

-

Protocol: A sample is heated alongside an inert reference material at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.

-

-

Evolved Gas Analysis (EGA): TGA-FTIR/TGA-MS:

-

Objective: To identify the gaseous products evolved during decomposition.

-

Protocol: The outlet of the TGA is coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). The evolved gases are continuously analyzed to identify functional groups (FTIR) or molecular weights (MS) of the decomposition products.

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

-

Objective: To separate and identify the individual volatile and semi-volatile decomposition products.

-

Protocol: A sample is rapidly heated to a specific decomposition temperature in a pyrolyzer. The resulting products are immediately transferred to a Gas Chromatograph (GC) for separation, followed by detection and identification using a Mass Spectrometer (MS).

-

Conclusion

While specific experimental data on the thermal decomposition of 1,1-diethoxypropane is currently lacking in the scientific literature, this guide provides a robust theoretical framework for researchers. The proposed decomposition pathways, based on fundamental principles of organic chemistry, offer a starting point for investigation. The detailed experimental workflow outlines a clear and comprehensive approach to fully characterize the thermal decomposition profile of this compound. The data generated from such studies will be invaluable for ensuring the safe handling and use of 1,1-diethoxypropane in research and industrial settings.

Propionaldehyde Diethyl Acetal: A Technical Guide to Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility and reactivity of propionaldehyde (B47417) diethyl acetal (B89532). The information is intended to support laboratory research, chemical process development, and safety protocols. This document summarizes key reactive pathways, material compatibility, and detailed experimental methodologies for further investigation.

Chemical Reactivity and Stability

Propionaldehyde diethyl acetal, a flammable liquid, is generally stable under neutral to strongly basic conditions.[1] Its reactivity is primarily characterized by hydrolysis in the presence of acids and susceptibility to oxidation.

Hydrolysis

The most significant reaction of this compound is its acid-catalyzed hydrolysis, which cleaves the acetal linkage to yield propionaldehyde and ethanol (B145695).[2][3] This reaction is reversible and proceeds through a hemiacetal intermediate. The presence of water and an acid catalyst is necessary for this reaction to occur.[1] The stability of the acetal bond is pH-dependent, with increased rates of hydrolysis observed in acidic environments.

Oxidation

This compound can be oxidized by strong oxidizing agents. While specific reaction products can vary depending on the oxidant and reaction conditions, oxidation can lead to the formation of various esters and other oxygenated compounds. It is important to avoid contact with strong oxidizing agents to prevent potentially hazardous reactions.

Hazardous Reactions

This compound is a flammable liquid and its vapors can form explosive mixtures with air. It should be kept away from heat, sparks, open flames, and other ignition sources. Incompatible materials to avoid include strong oxidizing agents and strong acids.[4] No hazardous decomposition products are known under normal conditions.

Material Compatibility

The compatibility of this compound with various materials is crucial for safe handling, storage, and processing. The following tables provide a summary of expected compatibility based on available data for similar chemicals and general principles of material science. It is strongly recommended to perform specific compatibility testing for critical applications.

Plastics and Elastomers

| Material | Compatibility Rating | Notes |

| Plastics | ||

| Acetal (Polyoxymethylene, POM) | A - Excellent | Generally resistant to organic solvents. |

| Fluorinated Ethylene Propylene (FEP) | A - Excellent | High resistance to a wide range of chemicals. |

| High-Density Polyethylene (HDPE) | B - Good | May experience some swelling or softening over time. |

| Low-Density Polyethylene (LDPE) | C - Fair | More susceptible to attack than HDPE. |

| Polytetrafluoroethylene (PTFE) | A - Excellent | Excellent chemical resistance. |

| Polypropylene (PP) | B - Good | Similar to HDPE, may show some effects with prolonged exposure. |

| Polyvinyl Chloride (PVC) | D - Severe Effect | Not recommended, likely to be attacked. |

| Elastomers | ||

| Buna-N (Nitrile) | C - Fair | Moderate effect, not recommended for continuous service. |

| EPDM | D - Severe Effect | Not recommended, significant swelling and degradation are likely. |

| Neoprene | D - Severe Effect | Not recommended, likely to be attacked. |

| Silicone | D - Severe Effect | Not recommended, significant swelling is expected. |

| Viton® (FKM) | A - Excellent | Generally resistant to a wide range of organic solvents. |

Rating Key: A - Excellent, B - Good (Minor Effect), C - Fair (Moderate Effect, Not Recommended for Continuous Use), D - Severe Effect (Not Recommended).

Metals

| Material | Compatibility Rating | Notes |

| Aluminum | A - Excellent | Generally good resistance. |

| Brass | B - Good | May experience some surface corrosion over time. |

| Carbon Steel | C - Fair | Prone to corrosion, especially in the presence of moisture. |

| Copper | B - Good | May tarnish or corrode with prolonged contact. |

| Stainless Steel (304 & 316) | A - Excellent | Excellent resistance to corrosion. |

Rating Key: A - Excellent, B - Good (Minor Effect), C - Fair (Moderate Effect, Not Recommended for Continuous Use), D - Severe Effect (Not Recommended).

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical compatibility and reactivity of this compound.

Material Compatibility Testing (Adapted from ASTM D543)

This protocol outlines a procedure for evaluating the resistance of various materials to this compound.

3.1.1 Materials and Equipment

-

Test specimens of the material of interest (e.g., plastic tensile bars, metal coupons).

-

This compound (reagent grade).

-

Glass containers with tight-fitting lids (e.g., screw-cap jars with PTFE liners).

-

Analytical balance (±0.1 mg).

-

Calipers or micrometer.

-

Tensile testing machine (for mechanical property evaluation).

-

Fume hood.

-

Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

3.1.2 Procedure

-

Sample Preparation: Cut and prepare at least three replicate test specimens of each material to standard dimensions (e.g., as specified in ASTM D638 for tensile properties of plastics).

-

Initial Measurements:

-

Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

-

Weigh each specimen to the nearest 0.1 mg.

-

Measure the dimensions (length, width, thickness) of each specimen at three different locations and record the average.

-

For mechanical property testing, determine the initial tensile strength, elongation, and modulus of elasticity of control specimens that are not exposed to the chemical.

-

-

Immersion:

-

Place each set of replicate specimens in a separate glass container.

-

Add a sufficient volume of this compound to completely immerse the specimens.

-

Tightly seal the containers to prevent evaporation.

-

-

Exposure:

-

Store the containers in a controlled environment, such as a laboratory incubator, at a specified temperature (e.g., 23 °C or an elevated temperature to accelerate aging).

-

The duration of the exposure should be determined based on the application, with typical intervals for testing at 7, 14, and 28 days.

-

-

Post-Exposure Analysis:

-

At the end of the designated exposure period, remove the specimens from the containers inside a fume hood.

-

Gently wipe the specimens with a clean, dry cloth to remove excess liquid.

-

Allow the specimens to air-dry in the fume hood for a specified period.

-

Re-weigh each specimen and measure its dimensions.

-

Conduct tensile testing on the exposed specimens to determine the final mechanical properties.

-

-

Data Analysis:

-

Calculate the percentage change in weight and dimensions.

-

Calculate the percentage change in tensile strength, elongation, and modulus of elasticity.

-

Visually inspect the specimens for any signs of degradation, such as discoloration, swelling, cracking, or crazing.

-

Reactivity Testing: Acid-Catalyzed Hydrolysis

This protocol provides a method to determine the rate of hydrolysis of this compound under acidic conditions.

3.2.1 Materials and Equipment

-

This compound.

-

Aqueous acid solution of known concentration (e.g., 0.1 M HCl).

-

Buffer solutions of various pH values.

-

Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column).

-

Thermostatted water bath or reaction block.

-

Reaction vials with septa.

-

Syringes.

-

Internal standard for GC analysis (e.g., n-dodecane).

3.2.2 Procedure

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of propionaldehyde, ethanol, and the internal standard in a suitable solvent. Analyze these standards by GC to create calibration curves.

-

Reaction Setup:

-

In a reaction vial, place a known volume of the acidic solution or buffer.

-

Add a known amount of the internal standard.

-

Place the vial in the thermostatted water bath and allow it to reach the desired temperature.

-

-

Reaction Initiation:

-

At time zero, inject a known amount of this compound into the reaction vial and start a timer.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

-

Immediately quench the reaction by injecting the aliquot into a vial containing a neutralizing agent (e.g., a basic solution) or a large volume of a suitable solvent.

-

Analyze the quenched sample by GC to determine the concentrations of propionaldehyde and ethanol.

-

-

Data Analysis:

-

Plot the concentration of propionaldehyde or ethanol as a function of time.

-

Determine the initial rate of the reaction from the slope of the concentration versus time curve.

-

By varying the concentration of the acid and the substrate, the rate law and rate constant for the hydrolysis reaction can be determined.

-

Conclusion

This compound exhibits predictable reactivity, primarily through acid-catalyzed hydrolysis. Its compatibility with various materials is generally good with inert plastics and stainless steel, but caution should be exercised with certain elastomers and less resistant plastics. The experimental protocols provided in this guide offer a framework for researchers to conduct their own detailed investigations into the chemical compatibility and reactivity of this compound, ensuring safe and effective use in their applications. It is imperative to conduct thorough testing under conditions that mimic the intended application to ensure material integrity and process safety.

References

Unveiling the Past: A Technical Guide to the Historical Context of Propionaldehyde Diethyl Acetal's Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery and synthesis of propionaldehyde (B47417) diethyl acetal (B89532). While the precise moment of its first synthesis is not definitively documented in readily available literature, the foundational work on acetal chemistry by the eminent German chemist Rainer Ludwig Claisen at the turn of the 20th century laid the critical groundwork for its eventual characterization and production. This guide delves into the pioneering experimental methodologies of the era, presents relevant quantitative data, and visualizes the fundamental chemical principles that governed the discovery of this important class of organic compounds.

A Legacy of Acetal Chemistry: The Pioneering Work of L. Claisen

The historical trail leading to propionaldehyde diethyl acetal is intrinsically linked to the broader exploration of acetals, a class of geminal di-ethers. While earlier observations of acetal-like structures existed, it was Ludwig Claisen's systematic investigations in the late 19th and early 20th centuries that elucidated their formation and reactivity. His seminal papers in the Berichte der deutschen chemischen Gesellschaft in 1898 and 1903, though not explicitly detailing the synthesis of this compound, described the general principles and methods for acetalization that would have undoubtedly enabled its creation.

Claisen's research focused on the acid-catalyzed reaction of aldehydes with alcohols, and also on the utility of orthoformic acid esters in these syntheses. This work was part of a broader investigation into condensation reactions, a field to which he lent his name in the form of the renowned Claisen condensation. The chemical knowledge and experimental techniques developed during this period were instrumental in the expansion of synthetic organic chemistry, providing chemists with the tools to create a vast array of new molecules, including various acetals.

The Foundational Synthesis: Reconstructing a Historical Experimental Protocol

Based on the general methods described by Claisen and his contemporaries, a plausible historical experimental protocol for the first synthesis of this compound can be reconstructed. Early syntheses of simple acetals were often characterized by the direct acid-catalyzed reaction of the corresponding aldehyde and alcohol.

Key Experimental Steps (Reconstructed from historical principles):

-

Reaction Setup: A mixture of propionaldehyde and an excess of absolute ethanol (B145695) would be prepared in a glass flask.

-

Catalysis: A strong acid catalyst, such as dry hydrogen chloride gas or concentrated sulfuric acid, would be introduced into the mixture. The use of anhydrous conditions was crucial to drive the equilibrium towards acetal formation.

-

Reaction Conditions: The reaction mixture would likely have been allowed to stand at room temperature or gently heated for an extended period to ensure completion.

-

Workup: The acidic catalyst would be neutralized, typically with a base like sodium carbonate or sodium ethoxide.

-

Purification: The final product would be isolated and purified by fractional distillation.

It is important to note that yields in these early syntheses were often modest, and purification techniques were less sophisticated than modern methods.

Quantitative Data from the Era and Modern Refinements

Historical records of quantitative data for the very first synthesis of this compound are scarce. However, early 20th-century literature on similar acetals, in conjunction with modern measurements, provides a reliable picture of its physical properties.

| Property | Historical Data (Estimated/Analogous) | Modern Data |

| Boiling Point | ~120-125 °C | 122.8 °C (lit.)[1][2] |

| Density | ~0.82 g/mL | 0.815 g/mL at 25 °C (lit.)[2] |

| Refractive Index | Not commonly reported | n20/D 1.389 (lit.) |

| Yield | Likely moderate | High yields achievable with modern methods |

Visualizing the Chemical Pathway

The synthesis of this compound follows a well-established acid-catalyzed mechanism. The following diagrams, rendered in DOT language, illustrate the key chemical transformations.

Caption: Acid-catalyzed formation of this compound.

Logical Progression of Discovery

The discovery of this compound was not an isolated event but rather a logical step in the systematic exploration of organic reactions.

Caption: Logical flow leading to the synthesis of specific acetals.

Conclusion

The discovery of this compound is a testament to the foundational work of pioneers like Ludwig Claisen. While the exact date of its first synthesis may be lost to history, the principles and methods he established provided the clear and logical path to its creation. For today's researchers, understanding this historical context not only offers a fascinating glimpse into the evolution of organic chemistry but also underscores the enduring importance of fundamental reaction discovery. The journey from the general principles of acetal formation to the synthesis of specific molecules like this compound exemplifies the systematic progression of scientific knowledge that continues to drive innovation in drug development and materials science.

References

A Theoretical Exploration of Propionaldehyde Diethyl Acetal's Three-Dimensional Structure

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionaldehyde (B47417) diethyl acetal (B89532) (1,1-diethoxypropane) is a valuable acetal in organic synthesis, serving as a protecting group for aldehydes and a precursor in various chemical transformations.[1][2][3] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic routes, and understanding its interactions in complex chemical and biological systems. Due to the inherent flexibility of its diethyl acetal group, propionaldehyde diethyl acetal can exist in numerous conformations arising from rotations around its single bonds. This technical guide outlines the theoretical framework and computational methodologies for a comprehensive conformational analysis of this compound. While specific experimental data on its conformational landscape is scarce in publicly available literature, this document provides a robust roadmap for such an investigation using modern computational chemistry techniques.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformations or conformers, often have different potential energies. The relative stability of these conformers can significantly influence the physical, chemical, and biological properties of a molecule.

For a molecule like this compound (C7H16O2), which possesses several rotatable single bonds, a multitude of conformations are possible.[4] Identifying the low-energy conformers is crucial as they represent the most populated and, therefore, the most likely structures to be involved in chemical reactions or biological interactions.

Computational Methodology

Modern computational chemistry provides powerful tools to investigate the conformational landscape of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of molecular structures and energies. This section outlines a hypothetical, yet standard, computational protocol for the conformational analysis of this compound.

Level of Theory and Basis Set Selection

The choice of the theoretical method and basis set is critical for obtaining reliable results. A common and well-balanced approach involves using a functional such as B3LYP, which incorporates both exchange and correlation effects, combined with a Pople-style basis set like 6-31G(d,p) for initial geometry optimizations and a larger basis set, such as 6-311+G(2d,p), for more accurate single-point energy calculations.

Computational Workflow

A systematic conformational analysis typically follows a multi-step workflow, as illustrated in the diagram below. This process ensures a thorough exploration of the potential energy surface to identify all significant low-energy conformers.

Hypothetical Conformational Analysis of this compound

A detailed conformational search for this compound would focus on the rotation around the key single bonds, particularly the C-C and C-O bonds of the ethyl groups and the C-O bonds of the acetal functionality. The primary dihedral angles to be systematically varied would be:

-

τ1 (O-C-C-H): Rotation of the terminal methyl groups of the ethyl chains.

-

τ2 (C-O-C-C): Rotation around the C-O bonds of the ethoxy groups.

-

τ3 (EtO-C-C-Et): Rotation around the central C-C bond of the propane (B168953) backbone.

Following the workflow described in Figure 1, a computational study would yield a set of unique, low-energy conformers. The geometric parameters and relative energies of these conformers would then be analyzed.

Data Presentation

The quantitative results of such a study would be best presented in tabular format for clear comparison. Below are hypothetical tables illustrating the kind of data that would be generated.

Table 1: Hypothetical Relative Energies of the Most Stable Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 65.2 |

| Conf-2 | 0.58 | 0.62 | 25.1 |

| Conf-3 | 1.23 | 1.30 | 9.7 |

Table 2: Hypothetical Key Geometric Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Bond/Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C-O (acetal) | 1.425 | |

| C-O (ethyl) | 1.430 | |

| C-C (propane) | 1.535 | |

| Bond Angles | ||

| O-C-O (acetal) | 111.5 | |

| C-O-C (ethyl) | 112.0 | |

| Dihedral Angles | ||

| τ2 (C-O-C-C) | 178.5 (anti) | |

| τ3 (EtO-C-C-Et) | -65.2 (gauche) |

Detailed Methodologies: A Hypothetical Experimental Protocol

This section provides a detailed, step-by-step protocol for performing a DFT-based conformational analysis of this compound using a common computational chemistry software package like Gaussian.

Protocol 1: Conformational Analysis of this compound

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Utilize a conformational search algorithm (e.g., GMMX in Gaussian) to explore the potential energy surface.

-

Define the rotatable bonds (as identified in Section 3) for systematic rotation.

-

Set an energy window (e.g., 10 kcal/mol) to discard high-energy conformers.

-

The output will be a series of unique conformers.

-

-

DFT Geometry Optimization:

-

For each unique conformer from the search, perform a full geometry optimization using DFT.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d,p).

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

-

Verify that each optimized structure is a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

-

-

Single-Point Energy Refinement:

-

Using the optimized geometries from the previous step, perform a single-point energy calculation with a larger basis set for improved accuracy.

-

Method: B3LYP functional.

-

Basis Set: 6-311+G(2d,p).

-

-

Thermochemical Analysis:

-

From the frequency calculations performed in step 3, extract the thermochemical data (e.g., Gibbs free energy) at a standard temperature (e.g., 298.15 K).

-

Calculate the relative Gibbs free energies of the conformers to determine their relative populations using the Boltzmann distribution.

-

-

Structural Analysis:

-

For the lowest energy conformers, analyze the key geometric parameters (bond lengths, bond angles, and dihedral angles).

-

Visualize the conformers to understand their spatial arrangements.

-

Visualization of Key Structural Features

To further elucidate the structure of this compound, a 2D chemical structure diagram is provided below.

Conclusion

References

Quantum Mechanical Insights into 1,1-Diethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical quantum mechanical study of 1,1-diethoxypropane, a molecule of interest in various chemical and pharmaceutical contexts. Due to the limited availability of direct quantum mechanical studies on this specific acetal (B89532), this document outlines a robust theoretical framework based on established computational methodologies applied to analogous ether and acetal systems. This guide serves as a blueprint for future research, detailing the expected structural and spectroscopic properties, and providing the necessary protocols for such an investigation.

Introduction to 1,1-Diethoxypropane

1,1-Diethoxypropane (also known as propionaldehyde (B47417) diethyl acetal) is an organic compound with the chemical formula C7H16O2.[1][2][3] As an acetal, it possesses a central carbon atom bonded to two ethoxy groups and a propyl group.[4][5] Acetals are known for their stability in neutral to strongly basic environments, making them valuable as protecting groups in organic synthesis.[4] The structure of ethers and acetals is characterized by bent C-O-C linkages, with the oxygen atom typically being sp3 hybridized.[6][7][8] In dimethyl ether, a simple ether, the C-O-C bond angle is 111°.[6]

Quantum mechanical studies provide invaluable insights into the molecular geometry, electronic structure, and vibrational properties of such molecules, which are crucial for understanding their reactivity, stability, and interactions in biological systems.

Theoretical Methodology

A thorough quantum mechanical investigation of 1,1-diethoxypropane would necessitate the use of high-level ab initio and density functional theory (DFT) calculations. These computational approaches are essential for accurately predicting molecular properties in the absence of extensive experimental data.[9][10]

Computational Workflow

The logical workflow for a comprehensive quantum mechanical study of 1,1-diethoxypropane is outlined below. This process ensures a systematic investigation from initial structure optimization to the analysis of complex molecular properties.

References

- 1. Propane, 1,1-diethoxy- [webbook.nist.gov]

- 2. Propane, 1,1-diethoxy- [webbook.nist.gov]

- 3. 1,1-diethoxypropane [stenutz.eu]

- 4. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. Ether - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Recyclable Polyurethanes Using Propionaldehyde-Derived Acetal Polyols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a versatile class of polymers with widespread applications in coatings, elastomers, foams, and adhesives. However, their traditional thermosetting nature makes them difficult to recycle, contributing to significant plastic waste. A promising strategy to address this challenge is the incorporation of dynamic covalent bonds into the polymer backbone, which allows for controlled depolymerization under specific conditions. This approach enables the breakdown of the polymer into its constituent monomers for recovery and reuse, creating a closed-loop lifecycle.[1][2][3]

Acetal (B89532) linkages are particularly well-suited for this purpose due to their stability under neutral or basic conditions and their susceptibility to cleavage under mild acidic conditions.[3] This document provides detailed application notes and experimental protocols for the synthesis of recyclable polyurethanes based on acetal-containing polyols derived from propionaldehyde (B47417). The synthesis involves a solvent-free polycondensation of propionaldehyde with a diol to create an acetal-containing polyol (AP).[1][4] This polyol is then reacted with an isocyanate to form the final polyurethane material. The resulting PUs exhibit excellent mechanical and thermal properties, comparable to conventional polyurethanes, with the added benefit of recyclability.[1][5]

While the primary method detailed here is the direct polycondensation of an aldehyde and a diol, it is also theoretically possible to synthesize the polyacetal polyol through a transacetalization reaction of propionaldehyde diethyl acetal with a diol under acidic catalysis.

Chemical Synthesis and Recycling Overview

The overall process involves three key stages: the synthesis of the acetal-containing polyol, the formation of the polyurethane, and the acid-catalyzed depolymerization for monomer recovery.

Synthesis of Acetal-Containing Polyol (AP)

The synthesis of the acetal-containing polyol is achieved through the polycondensation of propionaldehyde and a diol, such as 1,6-hexanediol (B165255) (H16), using a reusable heterogeneous acid catalyst.[1][4] This solvent-free approach aligns with the principles of green chemistry.[6]

Polyurethane Synthesis

The synthesized acetal-containing polyol is then reacted with a diisocyanate, for example, 4,4'-methylene diphenyl diisocyanate (MDI), to produce the polyurethane. A chain extender can also be incorporated to modify the properties of the final material.[4]

Polyurethane Recycling

The recycling of the acetal-containing polyurethane is triggered by mild acidic conditions. The acid catalyzes the hydrolysis of the acetal bonds, breaking down the polymer into the original diol, aldehyde, and the isocyanate precursor (in the form of a diamine after hydrolysis).[3][5] These recovered monomers can then be purified and reused to synthesize new polyurethane materials, thus closing the loop.[5]

Data Presentation

Table 1: Thermal Properties of Acetal-Containing Polyurethanes

| Polyurethane Sample | Aldehyde Used | Td5% (°C) | Tg (°C) (DSC) | Tg (°C) (DMA) |

| PU AP1 | Formaldehyde | 310-320 | ~ -50 | -30 |

| PU AP2 | Acetaldehyde | 310-320 | ~ -50 | -24 |

| PU AP3 | Propionaldehyde | 310-320 | ~ -50 | -25 |

| Td5%: Temperature at 5% weight loss, indicating the onset of thermal decomposition.[4] Tg: Glass transition temperature. Data extracted from studies on polyurethanes synthesized from different aldehydes.[4] |

Table 2: Monomer Recovery from Recyclable Polyurethanes

| Polyurethane Sample | Recovered Monomer | Yield (%) | Purity |

| PU based on Acetaldehyde-derived AP | 1,6-Hexanediol (H16) | 89 | High |

| PU based on Acetaldehyde-derived AP | 4,4'-Methylenedianiline (MDA) | 84 | High |

| Acetal-containing Thermoplastic PU | Precursor Diol | 90 | High |

| Acetal-containing Thermoplastic PU | Isocyanate Precursor | 83 | High |

| Data from different studies on acetal-containing polyurethanes.[5][6] |

Experimental Protocols

Protocol 1: Synthesis of Propionaldehyde-Derived Acetal-Containing Polyol (AP3)

Materials:

-

Propionaldehyde

-

1,6-Hexanediol (H16)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Vacuum pump

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 1,6-hexanediol and the heterogeneous acid catalyst.

-

Heat the mixture with stirring under vacuum to remove any residual water.

-

Cool the mixture to room temperature and then add propionaldehyde. The molar ratio of diol to aldehyde should be optimized to achieve the desired molecular weight of the polyol (typically around 1000 g/mol ).[4]

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.[4]

-

Monitor the reaction progress by analyzing the water content or by 1H-NMR spectroscopy to observe the formation of the acetal peak (around 4.38 ppm for a propionaldehyde-derived acetal).[4]

-

Once the desired molecular weight is reached, cool the reaction mixture.

-

Remove the heterogeneous catalyst by filtration to obtain the pure acetal-containing polyol.[1][4]

Protocol 2: Synthesis of Recyclable Polyurethane (PU AP3)

Materials:

-

Acetal-containing polyol (AP3) from Protocol 1

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Chain extender (e.g., 1,6-hexanediol)[4]

-

Solvent (if not a bulk polymerization)

-

Mechanical stirrer

-

Mold

Procedure:

-

Degas the acetal-containing polyol and the chain extender under vacuum at an elevated temperature (e.g., 80 °C) for a sufficient time to remove moisture.

-

In a reaction vessel, mix the degassed acetal-containing polyol and the chain extender.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

-

Add the stoichiometric amount of MDI to the mixture with vigorous stirring. The NCO:OH ratio is typically kept close to 1.01:1.[4]

-

After a few minutes of vigorous mixing, pour the reacting mixture into a preheated mold.

-

Cure the polyurethane in an oven at a specified temperature and duration (e.g., 100 °C for 24 hours).

-

After curing, allow the polyurethane to cool to room temperature before demolding.

Protocol 3: Recycling of Acetal-Containing Polyurethane

Materials:

-

Acetal-containing polyurethane (PU AP3)

-

Aqueous acid solution (e.g., 0.3 M HCl or 1.2 M H3PO4)[2]

-

Reaction vessel with a condenser

-

Stirrer and heating mantle

-

Separatory funnel

-

Extraction solvent (e.g., ethyl acetate)

-

Rotary evaporator

Procedure:

-

Cut the polyurethane material into small pieces to increase the surface area.

-

Place the polyurethane pieces in a reaction vessel and add the aqueous acid solution.

-

Heat the mixture with stirring (e.g., 80 °C) for a specified time (e.g., 5-24 hours) to ensure complete hydrolysis of the acetal bonds.[4]

-

After depolymerization, a solid phase (urethane-rich hard phase) and an aqueous phase containing the diol and aldehyde will be present.[3]

-

Separate the solid phase by filtration. This solid can be further hydrolyzed under more stringent conditions to recover the diamine precursor of the isocyanate.[3]

-

Use a separatory funnel to extract the aldehyde from the aqueous phase using a suitable organic solvent like ethyl acetate.[3]

-

The diol will remain in the aqueous phase.

-

The separated components can be purified by distillation or other appropriate methods for reuse.

Visualizations

Caption: Synthesis of recyclable polyurethane from propionaldehyde.

Caption: Closed-loop recycling of acetal-containing polyurethane.

References

Application Notes and Protocols: Propionaldehyde Diethyl Acetal as a Reducing Agent in Aerobic Epoxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerobic epoxidation, the synthesis of epoxides from olefins using molecular oxygen as the terminal oxidant, is a cornerstone of modern organic synthesis, providing access to valuable intermediates for the pharmaceutical and fine chemical industries. A key challenge in this process is the controlled activation of molecular oxygen. The Mukaiyama epoxidation offers an elegant solution by employing a sacrificial aldehyde as a co-reductant in the presence of a transition metal catalyst. Propionaldehyde (B47417) diethyl acetal (B89532) serves as a stable precursor to propionaldehyde, which acts as the reducing agent in this catalytic cycle. This document provides detailed application notes and protocols for the use of propionaldehyde diethyl acetal in the aerobic epoxidation of olefins, with a focus on cobalt-catalyzed systems.

Principle and Mechanism